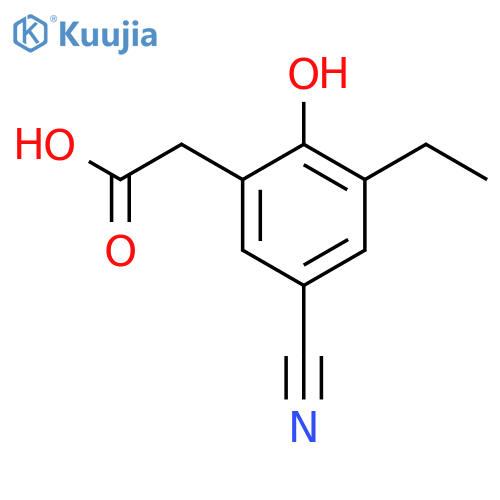

Cas no 1805656-17-0 (5-Cyano-3-ethyl-2-hydroxyphenylacetic acid)

5-Cyano-3-ethyl-2-hydroxyphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-3-ethyl-2-hydroxyphenylacetic acid

-

- インチ: 1S/C11H11NO3/c1-2-8-3-7(6-12)4-9(11(8)15)5-10(13)14/h3-4,15H,2,5H2,1H3,(H,13,14)

- InChIKey: XRRAREJSGCRQFN-UHFFFAOYSA-N

- SMILES: OC1C(=CC(C#N)=CC=1CC)CC(=O)O

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 281

- XLogP3: 1.5

- トポロジー分子極性表面積: 81.3

5-Cyano-3-ethyl-2-hydroxyphenylacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010003148-250mg |

5-Cyano-3-ethyl-2-hydroxyphenylacetic acid |

1805656-17-0 | 97% | 250mg |

484.80 USD | 2021-07-06 | |

| Alichem | A010003148-1g |

5-Cyano-3-ethyl-2-hydroxyphenylacetic acid |

1805656-17-0 | 97% | 1g |

1,445.30 USD | 2021-07-06 | |

| Alichem | A010003148-500mg |

5-Cyano-3-ethyl-2-hydroxyphenylacetic acid |

1805656-17-0 | 97% | 500mg |

855.75 USD | 2021-07-06 |

5-Cyano-3-ethyl-2-hydroxyphenylacetic acid 関連文献

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

8. Back matter

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

5-Cyano-3-ethyl-2-hydroxyphenylacetic acidに関する追加情報

5-Cyano-3-ethyl-2-hydroxyphenylacetic Acid: A Comprehensive Overview

The compound 5-Cyano-3-ethyl-2-hydroxyphenylacetic acid (CAS No: 1805656-17-0) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising biological activities. In this article, we delve into the structural features, synthesis methods, biological properties, and potential applications of this intriguing compound.

5-Cyano-3-ethyl-2-hydroxyphenylacetic acid is an aromatic compound with a phenyl ring substituted by three distinct functional groups: a cyano group (-CN), an ethyl group (-CH₂CH₃), and a hydroxyl group (-OH). The arrangement of these substituents on the phenyl ring imparts unique electronic and steric properties to the molecule. The cyano group, being electron-withdrawing, influences the reactivity of the compound in various chemical reactions. The ethyl group introduces steric bulk, which can affect the molecule's solubility and stability. The hydroxyl group, being electron-donating, contributes to the molecule's ability to form hydrogen bonds, which is crucial for its interactions in biological systems.

The synthesis of 5-Cyano-3-ethyl-2-hydroxyphenylacetic acid involves a series of well-established organic reactions. Typically, the starting material is a substituted benzene ring with appropriate directing groups. The introduction of the cyano group can be achieved through cyanation reactions, such as the Sandmeyer reaction or the Gomberg-Bachmann reaction. The ethyl group is introduced via alkylation reactions, while the hydroxyl group can be installed through hydroxylation or oxidation processes. The acetic acid moiety is added through acetylation or esterification reactions, depending on the desired product.

Recent studies have highlighted the biological activities of 5-Cyano-3-ethyl-2-hydroxyphenylacetic acid, particularly in the context of its potential as a drug candidate. Research has shown that this compound exhibits significant antioxidant activity, making it a promising candidate for use in antiaging skincare products or as a dietary supplement to combat oxidative stress-related diseases. Additionally, preliminary studies suggest that it may have anti-inflammatory properties, which could be explored for its potential use in treating inflammatory diseases such as arthritis or cardiovascular disorders.

One of the most exciting areas of research involving 5-Cyano-3-ethyl-2-hydroxyphenylacetic acid is its potential application in cancer therapy. Recent findings indicate that this compound may inhibit the growth of certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Furthermore, its ability to induce oxidative stress in cancer cells while sparing normal cells suggests that it could be developed into a targeted anticancer agent with minimal side effects.

The versatility of 5-Cyano-3-ethyl-2-hydroxyphenylacetic acid extends beyond its biological applications. Its unique structure makes it an ideal building block for synthesizing more complex molecules with diverse functionalities. For instance, it can serve as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or advanced materials with tailored properties.

In conclusion, 5-Cyano-3-ethyl-2-hydroxyphenylacetic acid (CAS No: 1805656-17-0) is a multifaceted compound with immense potential across various domains. Its structural features confer it with unique chemical and biological properties that make it an attractive target for further research and development. As ongoing studies continue to uncover its full spectrum of applications, this compound is poised to play a significant role in advancing science and technology.

1805656-17-0 (5-Cyano-3-ethyl-2-hydroxyphenylacetic acid) Related Products

- 53826-12-3((Perfluorohexyl)acetic Acid)

- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)

- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)

- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)

- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)